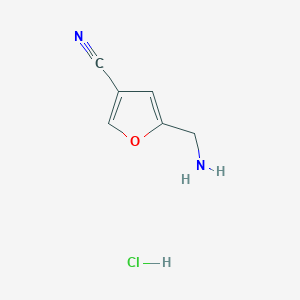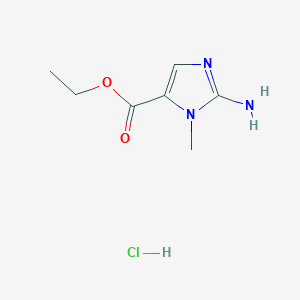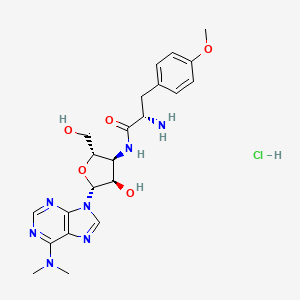
2-(2,2-二苯乙基)-1,3,6,2-二噁杂硼杂环烷
描述
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane, also known as DDEB, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied in vitro and in vivo.
科学研究应用
Field: Organic Synthesis
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
(referred to as DPEB) serves as a valuable building block in organic synthesis. Its unique structural features make it versatile for creating bioactive compounds, contributing to drug development and material science.
Methods of Application:
DPEB can be synthesized through eco-friendly mechanosynthesis by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . The resulting bio-functional hybrid compound should be meticulously characterized using techniques such as 1H-NMR , 13C-NMR , UV spectroscopy , and detailed mass spectral analysis .
Results and Outcomes:
The successful synthesis of DPEB provides a platform for further exploration. Researchers can investigate its reactivity, stability, and potential applications in drug design, catalysis, and materials science. Quantitative data on yield, purity, and structural confirmation are essential for assessing its viability in various contexts.
Field: Medicinal Chemistry
Summary:
DPEB’s involvement in medicinal chemistry is significant due to its potential therapeutic applications.
Methods of Application:
Researchers can explore DPEB’s role in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives . These derivatives may serve as molecular frameworks with therapeutic benefits, inspired by natural alkaloids such as Cherylline, Latifine, Nomefensine, Dichlofensine, and others .
Results and Outcomes:
Quantitative data on the yield of specific derivatives, their bioactivity, and potential pharmacological effects are crucial. Researchers can assess DPEB’s impact on drug development and identify novel compounds for further investigation.
Field: Hybrid Materials
Summary:
DPEB’s structural features make it suitable for creating hybrid materials.
Methods of Application:
DPEB can be incorporated into polymer matrices or other materials. Researchers can explore its compatibility, mechanical properties, and potential applications in areas such as sensors, coatings, or drug delivery systems.
Results and Outcomes:
Quantitative data on material properties (e.g., tensile strength, thermal stability) and successful incorporation of DPEB are essential. Researchers can evaluate its performance in specific applications and optimize hybrid material formulations.
Feel free to ask for further details or additional applications! 😊
属性
IUPAC Name |
2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURKSONLXTDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639928 | |
| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
CAS RN |
608534-43-6 | |
| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)


![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)








